![molecular formula C49H40Cl2CuN3O3P2 B6338413 (1,10-Phenanthroline)bis(triphenylphosphine)copper(I) nitrate dichloromethane adduct, 98% CAS No. 33989-10-5](/img/structure/B6338413.png)
(1,10-Phenanthroline)bis(triphenylphosphine)copper(I) nitrate dichloromethane adduct, 98%
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Overview
Description
“(1,10-Phenanthroline)bis(triphenylphosphine)copper(I) nitrate dichloromethane adduct” is a copper catalyst with a linear formula of [Cu (C12H8N2) [P (C6H5)3]2]NO3 · 1/2CH2Cl2 . It is a solid substance with an assay of 95% .
Molecular Structure Analysis
The molecular structure of this compound consists of a copper (I) ion coordinated with two triphenylphosphine ligands and one 1,10-phenanthroline ligand. The copper (I) ion is also associated with a nitrate ion and a dichloromethane molecule .Chemical Reactions Analysis
This compound is used as a catalyst in several reactions. It has been reported to catalyze the high-yield synthesis of 2-arylbenzo[b]furans via the coupling of o-iodophenols and aryl acetylenes . It is also used in the high-yield synthesis of vinyl sulfides .Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 202-204 °C . Its exact physical and chemical properties are not detailed in the search results.Scientific Research Applications
High Yield Synthesis of 2-Arylbenzo[b]furans
This compound is used in the high yield synthesis of 2-arylbenzo[b]furans via the copper(I) catalyzed coupling of o-iodophenols and aryl acetylenes . This process is crucial in the production of certain pharmaceuticals and organic materials.
High Yield Synthesis of Vinyl Sulfides
It is also used in the high yield synthesis of vinyl sulfides . Vinyl sulfides are important intermediates in organic synthesis and have applications in the pharmaceutical industry.
Efficient Synthesis of 1,3-Enynes
The compound is used in the efficient synthesis of 1,3-enynes . 1,3-Enynes are valuable building blocks in organic synthesis and are used in the production of various natural products and pharmaceuticals.
Effective Synthesis of 2-Substituted Indoles
It is used in the effective synthesis of 2-substituted indoles . Indoles are a class of organic compounds that are widely distributed in the natural world and have significant biological activity.
Synthesis of 1,4-Disubstituted 5-Iodotriazoles
The compound is used in the synthesis of 1,4-disubstituted 5-iodotriazoles . These compounds have potential applications in medicinal chemistry due to their biological activities.
Catalyst in Industrial Chemistry
As an organometallic compound, it is a useful reagent, catalyst, and precursor material with applications in thin film deposition, industrial chemistry, pharmaceuticals, LED manufacturing, and others .
Mechanism of Action
Target of Action
The primary target of this compound is the copper ion . The compound acts as a ligand in coordination chemistry, forming stable complexes with transition metal ions .
Mode of Action
The compound’s mode of action involves the coordination of the copper ion . It influences the copper ion’s electronic and steric properties to promote specific chemical transformations . The bidentate ligand structure of the compound allows it to chelate with the copper ion, stabilizing the complex and influencing its reactivity .
Biochemical Pathways
The compound facilitates the formation of copper complexes, which can be utilized in various catalytic reactions . The specific biochemical pathways affected by these reactions would depend on the nature of the reactions catalyzed by the copper complexes.
Result of Action
The compound’s role in facilitating copper-catalyzed reactions may be useful in the exploration of new synthesis routes and the advancement of chemical research . For example, it has been used in the high yield synthesis of 2-arylbenzo[b]furans via the copper(I) catalyzed coupling of o-iodophenols and aryl acetylenes .
properties
IUPAC Name |
copper(1+);dichloromethane;1,10-phenanthroline;triphenylphosphane;nitrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H15P.C12H8N2.CH2Cl2.Cu.NO3/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;2-1-3;;2-1(3)4/h2*1-15H;1-8H;1H2;;/q;;;;+1;-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYGTLXCRLUAKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C(Cl)Cl.[N+](=O)([O-])[O-].[Cu+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H40Cl2CuN3O3P2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
915.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 72376321 |
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